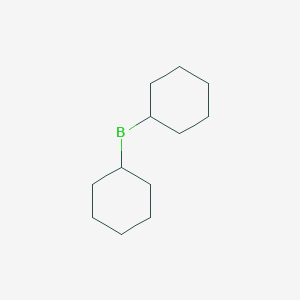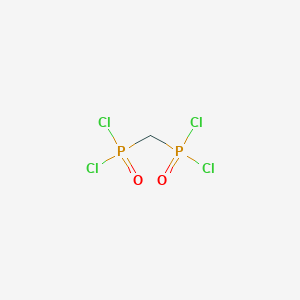
Octathiocane
Overview
Description
Octathiocane, also known as cyclooctasulfur, is an inorganic compound with the chemical formula S8. It is a yellow, odourless, and tasteless solid that is the most common allotrope of sulfur. This compound is widely found in nature and is a major industrial chemical .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octathiocane can be synthesized through several methods, including thermal decomposition, high-pressure synthesis, and anion-cation interchange reactions. One common method involves the thermal decomposition of polymeric sulfur.
Industrial Production Methods: Industrial production of this compound primarily involves the recovery of elemental sulfur from volcanic sources and as a by-product of the Claus process associated with petroleum refineries .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming sulfur oxides.
Reduction: It can be reduced to form hydrogen sulfide.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Various halogens and organic compounds can act as substituents.
Major Products:
Oxidation: Sulfur dioxide and sulfur trioxide.
Reduction: Hydrogen sulfide.
Substitution: Various organosulfur compounds.
Scientific Research Applications
Octathiocane has a wide range of applications in scientific research:
Electrochemical and Electrochromic Properties: It is studied for its electrochemical and electrochromic properties, particularly in thin films within ionic liquids.
Organic Field-Effect Transistors: this compound and its derivatives are explored for use in organic field-effect transistors due to their promising charge-transport parameters.
Supramolecular Assembly: Research has explored the supramolecular assembly of heterocirculenes like ‘sulflower’ in 2D and 3D structures, which have implications for nanotechnology and material science.
Theoretical Investigations: Studies on this compound analogs provide insights into their structural, thermochemical, and electronic properties, which are valuable for material science and organic electronics.
Mechanism of Action
Octathiocane exerts its effects through its unique molecular structure, which consists of a crown conformation with D4d point group symmetry. The sulfur-sulfur bond lengths are equal, at about 2.05 Å. This structure allows this compound to participate in various chemical reactions, including oxidation and reduction .
Comparison with Similar Compounds
Hexathiane: Another sulfur allotrope with six sulfur atoms.
Cyclooctasulfur: Another name for octathiocane, emphasizing its cyclic structure.
Uniqueness: this compound is unique due to its stable ring structure of eight sulfur atoms, which allows it to form large, translucent yellow crystals. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Properties
IUPAC Name |
octathiocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S8/c1-2-4-6-8-7-5-3-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQNHALFVCURHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S1SSSSSSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872924 | |
| Record name | Octasulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sulfur acts as a keratolytic agent and also it has antibacterial activity. It also kills fungi, scabies mites and other parasites. Precipitated sulfur and colloidal sulfur are used, in form of lotions, creams, powders, soaps, and bath additives, for the treatment of acne vulgaris, acne rosacea, and seborrhoeic dermatitis. | |
| Record name | Octasulfur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10544-50-0, 1326-66-5 | |
| Record name | S8 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10544-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctasulfur | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octasulfur | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octasulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formamide, N,N'-(4-methyl-1,3-phenylene)bis-, reaction products with [1,1'-biphenyl]-4,4'-diamine and sulfur | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfur | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FD1KFU70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)

![3-[3-(3-Methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one](/img/structure/B74577.png)








